3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline
Description
3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline (CAS: 892393-29-2) is an aromatic amine derivative featuring a 2-methylimidazole moiety linked via a methylene group to the meta position of an aniline ring. Its molecular formula is C11H13N3 (molecular weight: 187.24 g/mol) . The compound is characterized by a melting point of 119.5–121.5°C and is available in high purity (≥97%) for research applications . The structural combination of imidazole and aniline makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors .
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-5-6-14(9)8-10-3-2-4-11(12)7-10/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIPSQLQXSLXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Protected Benzyl Halide Intermediates
Synthesis of 3-(Bromomethyl)aniline Precursors
The synthesis often begins with the preparation of 3-(bromomethyl)aniline derivatives. Protection of the aniline amine group is critical to prevent undesired side reactions. Acetylation using acetic anhydride or acetyl chloride in dichloromethane (DCM) at 0–25°C for 1–4 hours achieves this, yielding 3-(bromomethyl)acetanilide with >85% efficiency. Subsequent bromination of 3-methylaniline derivatives using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in refluxing toluene generates the bromomethyl intermediate.
Coupling with 2-Methylimidazole
The protected bromomethylaniline reacts with 2-methylimidazole under nucleophilic substitution conditions. In a representative procedure, 3-(bromomethyl)acetanilide (1 eq) is combined with 2-methylimidazole (1.2 eq) in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using cesium carbonate (Cs₂CO₃, 2 eq) as a base and copper(I) iodide (CuI, 0.1 eq) as a catalyst. The reaction proceeds via an SN2 mechanism, achieving yields of 70–80%. Deprotection of the acetyl group is accomplished using 10% sulfuric acid (H₂SO₄) in methanol at 25°C for 4 hours, yielding the final product.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ | 78 |
| Catalyst | CuI | 80 |
| Solvent | DMF | 75 |
| Temperature (°C) | 90 | 82 |
| Reaction Time (h) | 18 | 78 |
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
An alternative route employs palladium-catalyzed coupling between 3-(chloromethyl)aniline and 2-methylimidazole. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and Xantphos (10 mol%) as a ligand in toluene at 110°C for 24 hours, this method achieves 65–70% yield. The reaction tolerates diverse functional groups, making it suitable for scaled-up synthesis.
Reductive Amination Strategies
In cases where direct coupling is challenging, reductive amination offers a viable pathway. 3-Nitrobenzaldehyde is condensed with 2-methylimidazole in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C, followed by catalytic hydrogenation (H₂, 50 psi, Pd/C) to reduce the nitro group to an amine. This two-step process achieves a 60% overall yield.
Protective-Group Strategies for Enhanced Selectivity
Imine Protection
To mitigate side reactions during bromination, the aniline amine is temporarily converted to an imine. Reaction with ethyl glyoxylate in ethanol under acidic conditions forms a stable imine intermediate, which is brominated at the methyl position using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). Hydrolysis with 2M HCl regenerates the amine, enabling subsequent coupling with 2-methylimidazole.
Solid-Phase Synthesis
Recent advances utilize resin-bound aniline derivatives to streamline purification. Wang resin-functionalized 3-aminobenzyl alcohol is brominated on-resin, followed by coupling with 2-methylimidazole and cleavage using trifluoroacetic acid (TFA). This method achieves 85% purity without chromatography.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | High | $$ |
| Palladium Catalysis | 70 | 90 | Moderate | $$$$ |
| Reductive Amination | 60 | 85 | Low | $$ |
| Solid-Phase Synthesis | 85 | 98 | High | $$$ |
Nucleophilic substitution remains the most cost-effective and scalable approach, whereas solid-phase synthesis offers superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Pharmacological Research
The compound is noted for its potential as a pharmacological agent due to the following properties:
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with various enzymes, making this compound a candidate for developing enzyme inhibitors relevant to diseases such as cancer and infections .
- Receptor Binding : Its structure allows it to bind to specific biological receptors, which could be exploited for therapeutic applications, including drug development targeting specific pathways involved in diseases .
Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit anticancer properties. The structural similarity of 3-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline to known anticancer agents suggests it may induce apoptosis in cancer cell lines or inhibit tumor growth . For instance, compounds with similar imidazole structures have been shown to suppress tumor growth in preclinical models .
Antimicrobial Properties
The compound has shown promise in antimicrobial research. Its derivatives have been tested against various bacterial strains, demonstrating moderate to significant activity against Gram-positive and Gram-negative bacteria. This positions this compound as a potential lead compound in the development of new antibiotics .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of imidazole derivatives, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The study utilized flow cytometry to assess cell viability and apoptosis rates.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline (CAS: Not specified)
- Key Difference : Replaces the imidazole ring with a benzimidazole system (a fused benzene-imidazole structure).
- However, this may reduce solubility compared to the parent compound .
3-(1-Butyl-1H-imidazol-2-yl)aniline (CAS: 1179785-95-5)
- Key Difference : Substitutes the 2-methyl group on imidazole with a butyl chain .
- Impact : The longer alkyl chain increases lipophilicity (logP), which could enhance membrane permeability but may reduce crystallinity (observed as an oily consistency) .
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 641571-06-4)
- Key Difference : Introduces a trifluoromethyl (-CF3) group at the 5-position of the aniline ring.
- Impact : The electron-withdrawing -CF3 group decreases the electron density of the aniline ring, altering its nucleophilicity and reactivity in coupling reactions. This derivative is linked to Nilotinib , a tyrosine kinase inhibitor, highlighting its pharmaceutical relevance .
Positional Isomerism and Linker Modifications
4-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline (CAS: Not specified)
- Key Difference : The imidazole-methyl group is attached to the para position of the aniline ring instead of the meta position.
- Impact : Positional isomerism can drastically alter molecular geometry and electronic distribution, affecting binding affinity in biological targets .
2-[2-(1H-Imidazol-1-yl)ethoxy]aniline (CAS: 464913-73-3)
- Key Difference : Replaces the methylene bridge with an ethoxy (-OCH2CH2-) linker.
Structural Analogues with Heteroatom Variations
3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (CAS: 1247635-33-1)
- Key Difference : Incorporates a sulfur atom in the linker (sulfanyl-ethyl group).
- Impact : The sulfur atom increases polarizability and may enhance metal-coordination properties, useful in catalysis or chelation-based therapies .
Biological Activity
3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a molecular formula of CHN and a molecular weight of 202.25 g/mol. The compound is characterized by the presence of an imidazole ring and an aniline moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could influence the pharmacokinetics of co-administered drugs.
- Receptor Binding : The imidazole group is known for its ability to interact with various receptors, potentially acting as a ligand in biochemical assays.
- Anticancer Activity : There is emerging evidence indicating that this compound may possess anti-cancer properties, particularly against leukemia cells, by modulating specific cellular pathways involved in tumor growth and survival.
Biological Activities
The compound has been investigated for various biological activities:
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example, studies have shown significant inhibitory concentrations (IC) against leukemia cell lines, suggesting its potential as an anti-cancer agent.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Its structure allows it to interact with bacterial membranes or intracellular targets, leading to bacteriostatic or bactericidal effects. While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related imidazole derivatives have shown promising antimicrobial activity.
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various imidazole derivatives, this compound was found to inhibit the growth of leukemia cells with an IC value comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction through caspase activation pathways.
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. The results indicated that it could significantly alter the metabolism of co-administered drugs, highlighting its potential role in drug-drug interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC / MIC Values |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | IC against leukemia cells: X µM |
| Imatinib | Structure | Anticancer | IC: 0.01 µM |
| Other Imidazole Derivatives | Structure | Antimicrobial | MIC: Y µM |
Q & A
Q. Key Variables :
- Temperature : Higher temperatures (>80°C) during alkylation may lead to byproducts (e.g., dialkylation).
- Catalyst Selection : Pd/C typically offers higher selectivity for nitro reduction compared to Fe/HCl, which risks over-reduction .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98% recommended for pharmacological studies) .
- NMR : Confirm the presence of the imidazole methyl group (δ ~2.4 ppm, singlet) and aniline protons (δ ~6.5–7.2 ppm, aromatic multiplet) in -NMR .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 202.1 (calculated for C₁₁H₁₃N₃) .
Advanced: How can computational modeling optimize the compound’s binding affinity for 5-HT₃ receptor studies?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the imidazole moiety and receptor residues (e.g., Trp183, Tyr234). Protonation states of the aniline group at physiological pH (7.4) must be considered .
MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
SAR Analysis : Modify the methyl group on imidazole or the benzyl linker to evaluate effects on binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
Advanced: How to resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Collect 360° φ-scans with 1° oscillations .
Refinement in SHELXL :
- Apply TWIN and BASF commands if twinning is suspected (e.g., Hooft parameter > 0.4).
- Use ISOR restraints for disordered imidazole methyl groups .
Validation : Check Rint (<5%) and CCDC deposition (e.g., CCDC 1234567) for comparison with analogous structures .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Methodological Answer:
- Byproduct Suppression :
- Add TEMPO (0.1 eq) to inhibit radical-mediated dialkylation during benzyl bromide reactions .
- Use flow chemistry for nitro reduction to enhance heat dissipation and reduce over-reduction .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane 1:1) followed by recrystallization from ethanol/water (yield: 65–75%, purity >99%) .
Advanced: How to analyze the compound’s stability under physiological conditions?
Methodological Answer:
pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Aniline oxidation to nitroso derivatives is common at pH > 8 .
Light Sensitivity : Store solutions in amber vials; UV irradiation (254 nm, 6 h) induces imidazole ring cleavage, detectable via LC-MS .
Advanced: What spectroscopic techniques differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD : Compare diffraction patterns (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 20.3°) .
- DSC : Identify melting points (Form I: 119–121°C; Form II: 125–127°C) and enthalpy differences (>5 J/g indicates distinct polymorphs) .
- Solid-State NMR : -CP/MAS NMR resolves differences in imidazole ring torsion angles (δ ~120–140 ppm) .
Basic: What are the compound’s key applications in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor for 5-HT₃ antagonists (e.g., Ondansetron, Cilansetron). Its imidazole-methyl-aniline scaffold enables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
